benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octan-8-yl)-2-oxoethyl)carbamate is a complex organic compound featuring a triazole ring, a bicyclic octane structure, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is often synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,4-triazole ring.
Construction of the Bicyclic Octane Structure: This step involves the formation of the 8-azabicyclo[3.2.1]octane core, which can be achieved through a series of cyclization reactions starting from appropriate precursors.
Attachment of the Carbamate Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the bicyclic structure.
Reduction: Reduction reactions can target the carbonyl group in the carbamate moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the triazole ring or the bicyclic structure.
Reduction: Reduced forms of the carbamate group, potentially leading to amines.
Substitution: Substituted benzyl or triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into enzyme functions and cellular processes.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development against neurological disorders and infections.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the bicyclic structure provides rigidity and specificity. The carbamate group can act as a leaving group in enzymatic reactions, facilitating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate: Known for its unique combination of a triazole ring and a bicyclic structure.
Benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)urea: Similar structure but with a urea group instead of a carbamate.
Benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)amide: Contains an amide group, offering different reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound in research and potential therapeutic applications.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-18(10-21-19(26)27-11-14-4-2-1-3-5-14)24-15-6-7-16(24)9-17(8-15)23-13-20-12-22-23/h1-5,12-13,15-17H,6-11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKMQZCFSVRMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CNC(=O)OCC3=CC=CC=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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